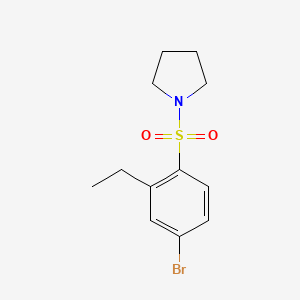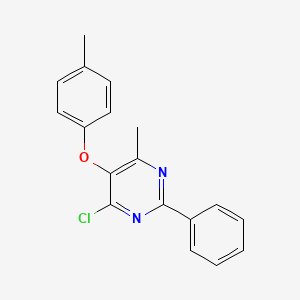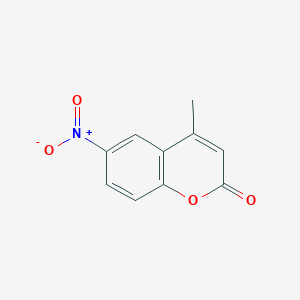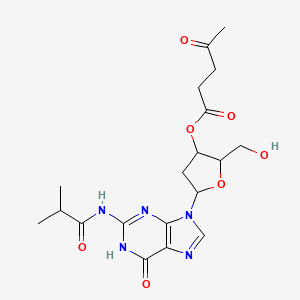
1-((4-Bromo-2-ethylphenyl)sulfonyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((4-Bromo-2-ethylphenyl)sulfonyl)pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a 4-bromo-2-ethylphenylsulfonyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromine atom and the sulfonyl group imparts unique chemical properties to the molecule, making it a valuable scaffold for the development of new bioactive compounds.
Vorbereitungsmethoden
The synthesis of 1-((4-Bromo-2-ethylphenyl)sulfonyl)pyrrolidine typically involves the reaction of 4-bromo-2-ethylbenzenesulfonyl chloride with pyrrolidine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure high yield and purity of the product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These optimizations might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
1-((4-Bromo-2-ethylphenyl)sulfonyl)pyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions. For example, a nucleophilic aromatic substitution reaction can replace the bromine with an amine or thiol group.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions. For instance, it can be reduced to a sulfide or oxidized to a sulfone.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds, expanding its utility in organic synthesis.
Common reagents for these reactions include palladium catalysts for coupling reactions, reducing agents like lithium aluminum hydride for reductions, and oxidizing agents such as hydrogen peroxide for oxidations. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-((4-Bromo-2-ethylphenyl)sulfonyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents. Its unique structure allows for the exploration of new drug candidates targeting various diseases.
Materials Science: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.
Biological Studies: Researchers use this compound to study its interactions with biological molecules, which can provide insights into its potential as a bioactive agent.
Wirkmechanismus
The mechanism of action of 1-((4-Bromo-2-ethylphenyl)sulfonyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl group can form hydrogen bonds with amino acid residues in proteins, while the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-((4-Bromo-2-ethylphenyl)sulfonyl)pyrrolidine include other pyrrolidine derivatives with different substituents on the aromatic ring. For example:
1-((4-Chloro-2-ethylphenyl)sulfonyl)pyrrolidine: Similar structure but with a chlorine atom instead of bromine.
1-((4-Methyl-2-ethylphenyl)sulfonyl)pyrrolidine: Contains a methyl group instead of bromine.
1-((4-Fluoro-2-ethylphenyl)sulfonyl)pyrrolidine: Features a fluorine atom in place of bromine.
These compounds share similar chemical properties but differ in their reactivity and potential applications due to the nature of the substituents. The presence of different halogens or alkyl groups can significantly influence the compound’s behavior in chemical reactions and its interactions with biological targets.
Eigenschaften
Molekularformel |
C12H16BrNO2S |
|---|---|
Molekulargewicht |
318.23 g/mol |
IUPAC-Name |
1-(4-bromo-2-ethylphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C12H16BrNO2S/c1-2-10-9-11(13)5-6-12(10)17(15,16)14-7-3-4-8-14/h5-6,9H,2-4,7-8H2,1H3 |
InChI-Schlüssel |
NPAAFVQLMWXNMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=CC(=C1)Br)S(=O)(=O)N2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-(5-Chlorobenzo[d]thiazol-2-yl)ethanone](/img/structure/B12084923.png)
![tert-butyl N-cyclopropyl-N-[(3-hydroxyphenyl)methyl]carbamate](/img/structure/B12084928.png)
![1-[(4-Ethylphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B12084930.png)




![[(E)-3-(3-bromophenyl)-3-oxoprop-1-enyl]-triethylazanium;chloride](/img/structure/B12084967.png)
